molecular formula C22H19BrN2O2S B5518978 2-[(3-bromobenzyl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide

2-[(3-bromobenzyl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide

Cat. No. B5518978
M. Wt: 455.4 g/mol
InChI Key: JWNRWWPSDSNFCO-ZVHZXABRSA-N
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Description

The compound "2-[(3-bromobenzyl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide" belongs to a class of hydrazone compounds known for their versatile chemical properties and potential biological activities. These compounds have been subject to extensive research due to their potential urease inhibitory activities and interesting structural characteristics.

Synthesis Analysis

Hydrazone compounds, including those similar to the compound , are typically synthesized through condensation reactions involving hydrazides and aldehydes or ketones. The synthesis process involves careful selection of starting materials and reaction conditions to ensure the formation of the desired hydrazone linkage. For example, the synthesis of related compounds has been detailed, showing the use of elemental analysis, IR, UV-Vis, and NMR spectroscopy for characterization, alongside single-crystal X-ray diffraction for structural analysis (Sheng et al., 2015).

Molecular Structure Analysis

The molecular structure of hydrazone compounds is often characterized by single-crystal X-ray diffraction, revealing detailed information about their crystal packing, hydrogen bonding, and π···π interactions. These structural features play a significant role in the compounds' chemical reactivity and potential biological activities. The crystalline structure of similar compounds has been elucidated, showing monoclinic space groups and specific unit cell dimensions, indicative of the compounds' complex molecular architecture (Sheng et al., 2015).

Chemical Reactions and Properties

Hydrazone compounds engage in various chemical reactions, including nucleophilic addition and condensation, influenced by their functional groups. Their chemical properties are characterized by reactivity towards both electrophiles and nucleophiles, making them versatile intermediates in organic synthesis. The urease inhibitory activity of related hydrazone compounds has been studied, indicating their potential as bioactive molecules (Sheng et al., 2015).

Physical Properties Analysis

The physical properties of hydrazone compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. These properties are determined through various analytical techniques, including thermal analysis and spectroscopic methods. The physical characteristics of similar compounds have been reported, providing insights into their stability and behavior under different conditions (Sheng et al., 2015).

Chemical Properties Analysis

The chemical properties of hydrazone compounds are defined by their functional groups, which influence their reactivity, stability, and interactions with biological targets. Studies on related compounds have explored their urease inhibitory activities, showcasing the chemical basis for their potential therapeutic applications (Sheng et al., 2015).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. It would depend on how the compound interacts with biological targets in the body .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. For example, brominated compounds can sometimes be hazardous due to the release of bromine .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. This could include testing its reactivity, stability, and potential biological activity .

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O2S/c23-19-8-4-7-18(12-19)15-28-16-22(26)25-24-14-17-6-5-11-21(13-17)27-20-9-2-1-3-10-20/h1-14H,15-16H2,(H,25,26)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNRWWPSDSNFCO-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CSCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CSCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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